N-(1-benzothiophen-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that features both benzothiophene and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiophene core through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . The furan moiety can be introduced via a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide . The final step involves the coupling of these intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors and advanced catalytic systems can significantly enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzothiophene moiety can be reduced to form dihydrobenzothiophenes.
Substitution: Both the benzothiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are often used.
Major Products Formed
Oxidation: Furanones and sulfoxides.
Reduction: Dihydrobenzothiophenes and reduced amides.
Substitution: Various substituted benzothiophenes and furans.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-tumor, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene moiety can intercalate with DNA, while the furan ring can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. This dual interaction enhances the compound’s efficacy and specificity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Benzothiophene derivatives: Utilized as anticancer agents and in the treatment of various diseases.
Uniqueness
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide stands out due to its unique combination of benzothiophene and furan moieties, which confer a broad spectrum of biological activities and potential applications. Its ability to undergo diverse chemical reactions further enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-23(14-18-3-2-11-27-18)29(25,26)19-7-4-15(5-8-19)21(24)22-17-6-9-20-16(13-17)10-12-28-20/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYUHDIWZDBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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